エピブラシノライド

説明

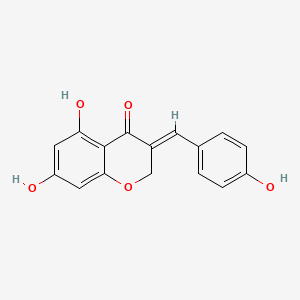

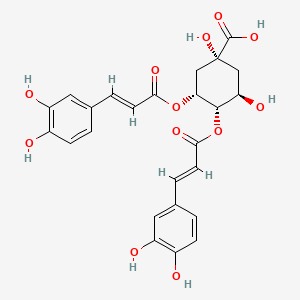

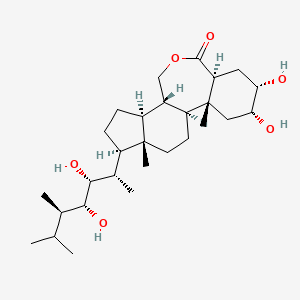

エピブラシノライドは、ブラシノステロイド類に属する天然に存在する植物ホルモンです。植物の成長と発達を促進し、ストレス耐性を高めるという重要な役割で知られています。 この化合物は植物組織から抽出され、生分解性であるため、農業用途において環境に優しい選択肢となります .

2. 製法

合成経路と反応条件: エピブラシノライドは、エルゴステロールから合成することができます。合成には、メチルスルホニル化、加水分解、酸化、還元、転位、ジヒドロキシル化、ラクトン化など、いくつかのステップが含まれます。 四酸化オスミウムとインタークロロ安息香酸過酸化物を使用した新規酸化系が開発され、従来の方法と比較して効率が向上し、汚染が軽減されました .

工業生産方法: エピブラシノライドの工業生産には、上記の合成経路を用いた化合物の大量合成が含まれます。 このプロセスは、高収率と高純度のために最適化されており、最終製品が農業用途に必要な基準を満たしていることを保証しています .

科学的研究の応用

Epibrassinolide has a wide range of scientific research applications, including:

Chemistry:

- Used as a model compound for studying the synthesis and reactivity of brassinosteroids.

- Employed in the development of new synthetic methods for steroidal compounds.

Biology:

- Enhances plant growth and development by promoting cell division and elongation.

- Increases tolerance to abiotic stresses such as drought, salinity, and high temperatures .

Medicine:

- Investigated for its potential therapeutic effects in treating various diseases due to its anti-inflammatory and antioxidant properties.

Industry:

作用機序

エピブラシノライドは、植物細胞膜上の特定の受容体に結合することでその効果を発揮し、成長とストレス応答に関与するさまざまな遺伝子を活性化するシグナル伝達カスケードを開始します。 この化合物は、抗酸化防御システムを強化し、ヒートショックタンパク質の産生を増やし、干ばつ耐性遺伝子の発現を調節します .

生化学分析

Biochemical Properties

Epibrassinolide interacts with various enzymes, proteins, and other biomolecules. It is involved in the genetic information process and secondary metabolism . It also inhibits abscisic acid (ABA) and ethylene (ETH) signal transduction .

Cellular Effects

Epibrassinolide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases cold tolerance in cotton seedlings .

Molecular Mechanism

At the molecular level, Epibrassinolide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances cold tolerance through hormone regulation and carbohydrate metabolism promotion, salt-responsive gene expression inhibition, and induction of pathways related to terpenoid and polyketide metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Epibrassinolide change over time. It has been observed that Epibrassinolide treatment increases cold tolerance in cotton in a dose-dependent manner .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models are limited, research on plants has shown that the effects of Epibrassinolide can vary with different dosages .

Metabolic Pathways

Epibrassinolide is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that Epibrassinolide can influence the localization or accumulation of other molecules within the cell .

Subcellular Localization

It is known that Epibrassinolide can influence the localization of other molecules within the cell .

準備方法

Synthetic Routes and Reaction Conditions: Epibrassinolide can be synthesized starting from ergosterol. The synthesis involves several steps, including methyl sulfonylation, hydrolysis, oxidation, reduction, rearrangement, dihydroxylation, and lactonization. A novel oxidation system using osmium tetroxide and inter-chloro benzoic acid peroxide has been developed to improve the efficiency and reduce pollution compared to traditional methods .

Industrial Production Methods: Industrial production of epibrassinolide involves the large-scale synthesis of the compound using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for agricultural use .

化学反応の分析

反応の種類: エピブラシノライドは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、化合物の構造を修飾し、その生物活性を高めるために不可欠です。

一般的な試薬と条件:

酸化: 四酸化オスミウムとインタークロロ安息香酸過酸化物は、一般的に使用される酸化剤です。

還元: 水素化ホウ素ナトリウムなどの還元剤が、必要な還元反応を達成するために使用されます。

置換: さまざまな求核剤を使用して、エピブラシノライド分子にさまざまな官能基を導入することができます。

主要な生成物: これらの反応から生成される主要な生成物には、生物活性が向上し、安定性が向上したさまざまなエピブラシノライド誘導体が含まれます .

4. 科学研究への応用

エピブラシノライドは、以下を含む、幅広い科学研究への応用を持っています。

化学:

- ブラシノステロイドの合成と反応性を研究するためのモデル化合物として使用されています。

- ステロイド化合物の新しい合成法の開発に役立ちます。

生物学:

- 細胞分裂と伸長を促進することにより、植物の成長と発達を促進します。

- 干ばつ、塩分、高温などの非生物的ストレスに対する耐性を高めます .

医学:

- 抗炎症作用と抗酸化作用により、さまざまな病気の治療における潜在的な治療効果について調査されています。

産業:

類似化合物との比較

エピブラシノライドは、ブラシノライドやカスターステロンなどの他のブラシノステロイドと比較されます。 これらの化合物はすべて類似の構造と機能を共有していますが、エピブラシノライドは、より高い安定性と、植物の成長とストレス耐性を促進する優れた効果のためにユニークです .

類似化合物:

- ブラシノライド

- カスターステロン

- 28-ホモブラシノライド

エピブラシノライドは、さまざまなストレス条件下での植物の成長と回復力を強化する優れた性能を発揮し、農業と科学研究において貴重なツールとなっています .

特性

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,22+,23-,24-,25-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVMHGVQKLDRKH-QHBHMFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78821-43-9, 72962-43-7 | |

| Record name | Epibrassinolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78821-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Epibrassinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078821439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one; 24-epibrassinolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 24-EPIBRASSINOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49CN25465Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274 - 275 °C | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。